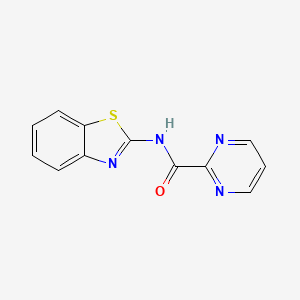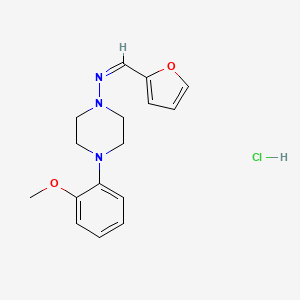
N-1,3-benzothiazol-2-yl-2-pyrimidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of "N-1,3-benzothiazol-2-yl-2-pyrimidinecarboxamide" and its derivatives has been extensively explored. A key approach involves the reaction of 2-aminobenzothiazoles with various reagents to yield a range of benzothiazole derivatives. One study demonstrates the use of N-(2-pyridyl)-6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide as a key intermediate for synthesizing tetrahydropyrimidine-2-thione and thiazolo[3,2-a]pyrimidine derivatives (Fadda, Bondock, Khalil, & Tawfik, 2013).
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives is characterized using various spectroscopic methods, such as FT-IR, 1H NMR, 13C NMR, and single-crystal X-ray analysis. These techniques provide detailed insights into the molecular configuration and the spatial arrangement of atoms within the compounds, essential for understanding their chemical behavior and reactivity (Bhoi, Borad, Pithawala, & Patel, 2016).
Chemical Reactions and Properties
Benzothiazole derivatives undergo a variety of chemical reactions, forming complexes with metals such as CuII, NiII, PdII, and ZnII. These reactions and the resulting metal chelates are significant for their potential applications in catalysis and material science. The molecular structure of these complexes is often confirmed through spectroscopic methods and X-ray crystallography, offering insights into their chemical properties and reactivity patterns (Angulo-Cornejo et al., 2000).
Aplicaciones Científicas De Investigación
Imaging and Diagnostic Applications
- Melanoma Metastases Detection : A study utilizing iodine-123-labeled benzamide derivatives demonstrated their efficacy in scintigraphic detection of melanoma metastases. The tracer allowed for the detection of various metastatic sites, suggesting its potential as an imaging agent for melanoma due to its preferential binding, possibly to membrane receptors or intracellular structures involved in melanoma pathology (Maffioli et al., 1994).
- Alzheimer's Disease Progression : Another study investigated the use of N-methyl [(11)C] 2-(4-methylaminophenyl)-6-hydroxy-benzothiazole (PIB) in PET imaging to understand Alzheimer's disease (AD) progression. The research found significant changes in PIB retention over time, indicating its utility in monitoring AD stages and the effectiveness of therapeutic interventions (Kadir et al., 2012).
Treatment Efficacies
- Parkinson's Disease : A study on pramipexole, a benzathiazole derivative, highlighted its selective high affinity for dopamine D2-like receptors, particularly D3 receptors, and its efficacy in treating Parkinson's disease by suppressing dopamine neuron firing. This suggests the compound's distinct action compared to other dopamine receptor agonists, underscoring its potential therapeutic benefit (Piercey et al., 1996).
- Frontotemporal Dementia (FTD) : Research on the benzothiazole derivative PIB for amyloid imaging in FTD showed most patients displayed no PIB retention, differentiating FTD from AD. This demonstrates the compound's diagnostic value in distinguishing between these conditions (Engler et al., 2007).
Pharmacokinetics and Disposition
- Orexin Receptor Antagonist : A study focused on the disposition and metabolism of N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide, indicating its potential for treating insomnia. The comprehensive analysis provided insights into the compound's metabolism, suggesting its safety and efficacy profiles (Renzulli et al., 2011).
Mecanismo De Acción
The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs . The better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis . Structure-activity relationships of the new benzothiazole derivatives along with the molecular docking studies of selected compounds have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .
Direcciones Futuras
Benzothiazole derivatives have been studied extensively and found to have diverse chemical reactivity and broad spectrum of biological activity . They have been associated with diverse biological activities and have been investigated for their larvicidal and adulticidal activities against Aedes aeaegypti . Several drugs are also available in the market containing benzothiazole nucleus . Therefore, the future directions of “N-1,3-benzothiazol-2-yl-2-pyrimidinecarboxamide” could be in the field of medicinal chemistry due to its remarkable pharmacological potentialities .
Propiedades
IUPAC Name |
N-(1,3-benzothiazol-2-yl)pyrimidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4OS/c17-11(10-13-6-3-7-14-10)16-12-15-8-4-1-2-5-9(8)18-12/h1-7H,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZIYMCSAJCTRFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzothiazolyl pyrimidine carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2-ethylbutyl)-8-(2-morpholinylacetyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B5538860.png)

![N-[(3S*,4R*)-1-(1-benzothien-5-ylcarbonyl)-4-propyl-3-pyrrolidinyl]acetamide](/img/structure/B5538872.png)
![7-phenyl-6H-[1,2,5]oxadiazolo[3,4-e]indole 3-oxide](/img/structure/B5538895.png)
![1-(2-chloro-6-fluorobenzyl)-4-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5538896.png)
![N-({1-[3-(3-hydroxy-3-methylbutyl)benzoyl]-4-piperidinyl}methyl)acetamide](/img/structure/B5538904.png)
![3-isopropyl-7-(2-methylpyrido[2,3-d]pyrimidin-4-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine](/img/structure/B5538905.png)
![2-(2-hydroxyethyl)-9-(4-methoxy-2,5-dimethylbenzyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5538916.png)
![2-[rel-(1R,5S)-3,8-diazabicyclo[3.2.1]oct-8-ylcarbonyl]-3,5,7-trimethyl-1H-indole hydrochloride](/img/structure/B5538920.png)
![{3-(cyclopropylmethyl)-1-[2-(2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]piperidin-3-yl}methanol](/img/structure/B5538931.png)

![4-{[3-(3-ethylphenoxy)-1-azetidinyl]carbonyl}-2-propyl-1,3-thiazole](/img/structure/B5538949.png)
